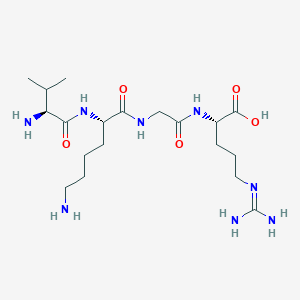
L-Arginine, L-valyl-L-lysylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, L-valyl-L-lysylglycyl- is a compound that combines the amino acids L-Arginine, L-Valine, L-Lysine, and Glycine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health . L-Valine, L-Lysine, and Glycine are essential amino acids that contribute to protein synthesis and various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-lysylglycyl- involves the coupling of the individual amino acids using peptide synthesis techniques. This process typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents such as carbodiimides or uronium salts to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of L-Arginine, L-valyl-L-lysylglycyl- follows similar principles but on a larger scale. The process involves the fermentation of microorganisms genetically engineered to produce the desired amino acids, followed by purification and coupling to form the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine, L-valyl-L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amino acids in the compound can participate in substitution reactions, particularly at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from these reactions include nitric oxide and citrulline from the oxidation of L-Arginine, as well as various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
L-Arginine, L-valyl-L-lysylglycyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of L-Arginine, L-valyl-L-lysylglycyl- involves several molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which acts as a vasodilator and has various physiological effects.
Protein Synthesis: The amino acids in the compound contribute to the synthesis of proteins and peptides, essential for cellular functions.
Immune Modulation: L-Arginine and L-Lysine play roles in modulating immune responses and enhancing T-cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A semi-essential amino acid involved in nitric oxide production and various metabolic processes.
L-Valine: An essential amino acid important for muscle metabolism and tissue repair.
L-Lysine: An essential amino acid crucial for protein synthesis and immune function.
Uniqueness
L-Arginine, L-valyl-L-lysylglycyl- is unique due to its combination of amino acids, which provides a synergistic effect on protein synthesis, nitric oxide production, and immune modulation. This combination enhances its potential therapeutic applications compared to individual amino acids .
Eigenschaften
CAS-Nummer |
190391-93-6 |
|---|---|
Molekularformel |
C19H38N8O5 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H38N8O5/c1-11(2)15(21)17(30)27-12(6-3-4-8-20)16(29)25-10-14(28)26-13(18(31)32)7-5-9-24-19(22)23/h11-13,15H,3-10,20-21H2,1-2H3,(H,25,29)(H,26,28)(H,27,30)(H,31,32)(H4,22,23,24)/t12-,13-,15-/m0/s1 |
InChI-Schlüssel |
WSIHLWMWBONJBV-YDHLFZDLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


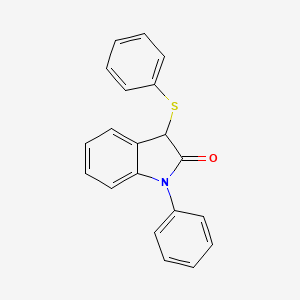
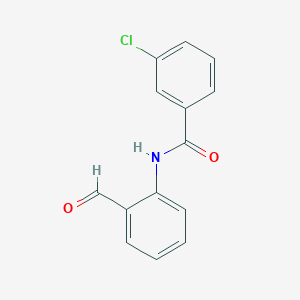
![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
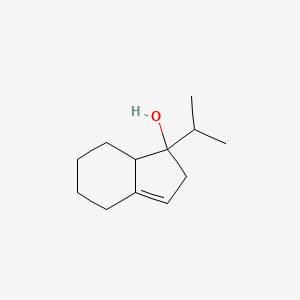
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
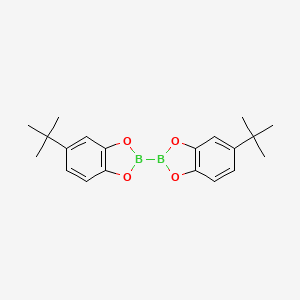
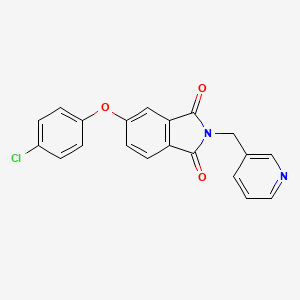
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
